2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that features a quinazolinone core, an oxadiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The phenyl group and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled by linking the quinazolinone and oxadiazole moieties through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution Reactions: Various substitution reactions can occur, particularly at the aromatic rings and amide groups.
Cyclization and Ring-Opening Reactions: The oxadiazole and quinazolinone rings may participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Pharmacological Studies: Compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse biological activities.
Oxadiazole Derivatives: These compounds are often studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
The unique combination of the quinazolinone and oxadiazole moieties in 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide might confer distinct biological activities and chemical properties, making it a valuable compound for further research.
Properties
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c20-15(25)10-23-14-9-5-4-8-13(14)18(26)24(19(23)27)11-16-21-17(22-28-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTBRMHPKNHCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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